Technical Documentation Center

2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one
  • CAS: 128914-28-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one: A Technical Whitepaper

Executive Summary The compound 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one represents a highly versatile scaffold in modern medicinal chemistry. Characterized by a saturated five-membered thiazolidine ring with a ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one represents a highly versatile scaffold in modern medicinal chemistry. Characterized by a saturated five-membered thiazolidine ring with a carbonyl group at the C4 position, this diaryl-substituted derivative is engineered for optimal lipophilicity and target engagement. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative deep-dive into its physicochemical parameters, reaction kinetics, and pharmacological mechanisms. This guide serves as a self-validating framework for researchers synthesizing and evaluating this class of compounds for anti-inflammatory (COX-2 inhibition) and antitubercular (InhA inhibition) applications[1][2].

Molecular Architecture and Physicochemical Parameters

The strategic placement of a 4-bromophenyl group at the C2 position and a phenyl group at the N3 position of the thiazolidin-4-one core drastically alters the molecule's electronic and steric profile. The bromine atom, a heavy halogen, acts as an electron-withdrawing group via inductive effects while providing a massive lipophilic bulk that enhances penetration through complex lipid bilayers, such as the mycobacterial cell wall[2].

Table 1 summarizes the core physicochemical data critical for formulation and structure-activity relationship (SAR) modeling.

ParameterValueRationale / Implication
Molecular Formula C₁₅H₁₂BrNOSDefines the stoichiometric composition.
Molecular Weight 334.23 g/mol Optimal for small-molecule drug-likeness (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~3.8 - 4.2High lipophilicity driven by the bromophenyl and phenyl rings; enhances membrane permeability[3].
Topological Polar Surface Area 29.1 ŲLow TPSA indicates excellent potential for intracellular target engagement and systemic distribution.
Hydrogen Bond Donors 0Lack of H-bond donors increases lipophilic character and reduces aqueous solvation energy.
Hydrogen Bond Acceptors 2 (N, O)Facilitates specific interactions with target enzyme active sites (e.g., InhA, COX-2)[4].
Isotopic Signature (MS) M⁺ and (M+2)⁺ (~1:1)Diagnostic mass spectrometry signature due to natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Synthetic Methodologies and Reaction Kinetics

The synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones is classically achieved via a multi-component cyclocondensation reaction. The process is governed by strict thermodynamic and kinetic principles.

  • Azomethine Formation (Kinetic Control): The reaction initiates with the nucleophilic attack of the aniline amine on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The elimination of water yields a Schiff base (azomethine intermediate).

  • Thiol Attack and Cyclization (Thermodynamic Control): Thioglycolic acid (mercaptoacetic acid) is introduced. The highly nucleophilic sulfhydryl (-SH) group attacks the electron-deficient imine carbon. Subsequent intramolecular amidation between the carboxylic acid of the thioglycolic moiety and the secondary amine nitrogen forms the stable five-membered lactam ring.

SynthesisWorkflow A 4-Bromobenzaldehyde C Schiff Base (Azomethine) A->C Toluene / H+ Reflux (-H2O) B Aniline B->C E 2-(4-Bromophenyl)-3-phenyl- 1,3-thiazolidin-4-one C->E Cyclocondensation Reflux D Thioglycolic Acid D->E Nucleophilic Attack & Amidation

Fig 1: Mechanistic synthesis pathway of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one.

Spectroscopic and Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated through orthogonal spectroscopic techniques. A self-validating analytical workflow includes:

  • FT-IR Spectroscopy: The successful cyclization is confirmed by the disappearance of the characteristic C=N stretch of the Schiff base (~1620 cm⁻¹) and the emergence of a strong, sharp lactam carbonyl (C=O) stretch at ~1700–1710 cm⁻¹ [5].

  • ¹H NMR (400 MHz, CDCl₃): The structural hallmark is the highly shielded diastereotopic methylene protons at the C5 position, typically appearing as an AB quartet or a distinct singlet around δ 3.8–4.0 ppm . The methine proton at C2 appears downfield at δ 6.0–6.5 ppm due to the deshielding effects of the adjacent nitrogen, sulfur, and bromophenyl ring.

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a definitive isotopic pattern. The spectrum will display twin molecular ion peaks at m/z 333 [M+H]⁺ and 335 [M+2+H]⁺ in a nearly 1:1 ratio.

Pharmacological Profiling: COX-2 and InhA Inhibition

The 1,3-thiazolidin-4-one core is a privileged pharmacophore. Its biological efficacy is dictated by the specific substitutions at the C2 and N3 positions.

Anti-Inflammatory (COX-2 Selectivity): Traditional NSAIDs inhibit both COX-1 (constitutive) and COX-2 (inducible) enzymes, leading to gastrointestinal toxicity. The bulky 2-(4-bromophenyl) moiety in this compound creates steric hindrance that prevents it from entering the narrow active site of COX-1. Instead, it selectively anchors into the larger, flexible hydrophobic side-pocket of COX-2, effectively inhibiting prostaglandin biosynthesis[1][4][6].

Antitubercular Activity (InhA Inhibition): Recent literature highlights thiazolidin-4-ones as potent inhibitors of Mycobacterium tuberculosis. The compound targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the type II fatty acid biosynthesis pathway (FAS-II). By blocking InhA, the compound halts the synthesis of mycolic acids, leading to the catastrophic failure of the mycobacterial cell wall[2][7][8].

PharmacologicalMechanism Core Thiazolidin-4-one Derivative COX2 COX-2 Enzyme (Hydrophobic Pocket) Core->COX2 Selective Binding (Bromophenyl Anchor) InhA InhA Enzyme (M. tuberculosis) Core->InhA H-Bonding & Lipophilic Interactions AntiInflam Anti-Inflammatory Efficacy COX2->AntiInflam Prostaglandin Synthesis Inhibition AntiTB Antitubercular Efficacy InhA->AntiTB Mycolic Acid Synthesis Blockade

Fig 2: Dual pharmacological targeting mechanism (COX-2 and InhA inhibition) of the compound.

Standard Operating Procedure (SOP): Synthesis and Purification

This protocol is designed as a self-validating system, ensuring high yield and analytical purity.

Step 1: Azomethine Condensation

  • Charge a 100 mL round-bottom flask with 4-bromobenzaldehyde (10 mmol, 1.85 g) and aniline (10 mmol, 0.93 g) dissolved in 30 mL of anhydrous toluene.

  • Catalyze the reaction by adding 2-3 drops of glacial acetic acid.

  • Reflux the mixture using a Dean-Stark apparatus for 3-4 hours.

    • Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically. According to Le Chatelier's principle, this drives the equilibrium entirely toward the Schiff base, preventing hydrolysis.

  • Validate: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the aldehyde spot confirms completion.

Step 2: Cyclocondensation

  • Cool the reaction mixture to room temperature and add thioglycolic acid (12 mmol, 1.10 g) dropwise.

    • Causality: A slight excess (1.2 eq) of thioglycolic acid ensures complete conversion of the imine intermediate.

  • Reflux the mixture for an additional 8-10 hours.

  • Validate: TLC will show a new, lower-Rf spot corresponding to the highly polar lactam product.

Step 3: Workup and Purification

  • Quench and Neutralize: Cool the mixture and wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Causality: NaHCO₃ neutralizes and extracts unreacted thioglycolic acid and acetic acid into the aqueous phase, preventing acid-catalyzed degradation of the product during concentration.

  • Dry and Concentrate: Dry the toluene layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

  • Recrystallize: Dissolve the crude solid in hot absolute ethanol and allow it to cool slowly to 4°C. Filter the resulting microcrystals.

    • Causality: Ethanol provides an optimal solubility gradient—highly soluble at reflux, poorly soluble at 4°C—yielding >98% pure compound ready for biological assay.

Sources

Exploratory

In Vitro Biological Activity of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one Derivatives: A Technical Guide

Here is an in-depth technical guide detailing the in vitro biological activity of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives, structured for researchers and drug development professionals. Executive Sum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide detailing the in vitro biological activity of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives, structured for researchers and drug development professionals.

Executive Summary

The thiazole ring and its saturated analogs are highly privileged pharmacophores in medicinal chemistry, present in numerous FDA-approved therapeutics[1]. Among these, the 1,3-thiazolidin-4-one core stands out due to its synthetic versatility and broad-spectrum biological efficacy. Specifically, the 2-(4-bromophenyl)-3-phenyl-1,3-thiazolidin-4-one scaffold represents a highly optimized structural motif. By strategically positioning a halogenated aryl group at the C-2 position and a phenyl ring at the N-3 position, researchers can precisely modulate lipophilicity, steric bulk, and electronic distribution. This guide synthesizes the mechanistic causality, structure-activity relationships (SAR), and self-validating in vitro protocols required to evaluate this specific class of compounds.

Structural Rationale & Pharmacophore Modeling

The biological activity of 2,3-diaryl-1,3-thiazolidin-4-ones is not coincidental; it is driven by precise stereoelectronic interactions with target macromolecules[2].

  • The C-2 (4-Bromophenyl) Substitution: The bromine atom serves a dual purpose. First, it acts as a potent halogen bond donor, establishing highly directional interactions with electronegative residues (e.g., oxygen or nitrogen) in the binding pockets of target proteins. Second, it significantly increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability—a critical factor for in vitro efficacy against intracellular targets[3].

  • The N-3 (Phenyl) Substitution: The unsubstituted phenyl ring at the N-3 position provides essential π−π stacking capabilities. SAR studies consistently show that replacing this aryl group with aliphatic chains drastically reduces cytotoxic and antimicrobial activities[4].

  • The Thiazolidin-4-one Core: The central 5-membered heterocyclic ring acts as a rigid hinge, orienting the C-2 and N-3 aryl groups at an optimal dihedral angle to mimic natural substrates or ligands, such as those binding to the Peroxisome Proliferator-Activated Receptor Gamma (PPAR- γ )[3].

Mechanistic Pathways & In Vitro Efficacy

Antimicrobial & Antifungal Activity

Derivatives of 2,3-diaryl-1,3-thiazolidin-4-ones exhibit profound in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) strains[2]. The primary mechanism of action is the competitive inhibition of the bacterial enzyme MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), an essential precursor in peptidoglycan biosynthesis. The 4-bromophenyl moiety effectively anchors the molecule into the hydrophobic allosteric site of MurB, halting cell wall construction and leading to osmotic lysis.

Anticancer & Cytotoxic Efficacy

In vitro screening against human cancer cell lines (e.g., MCF-7 breast cancer, H460 non-small cell lung cancer) demonstrates that these derivatives possess potent, cytoselective toxicity[4]. The compounds induce apoptosis via intrinsic mitochondrial pathways. Furthermore, the rigid diaryl-thiazolidinone structure acts as a microtubule-destabilizing agent, binding to the colchicine site of tubulin and preventing polymerization, which arrests the cell cycle at the G2/M phase[5].

Antidiabetic & Metabolic Regulation (PPAR- γ Agonism)

Thiazolidin-4-ones share structural homology with classic thiazolidinediones (TZDs), which are potent PPAR- γ agonists used in type II diabetes[3]. In vitro transactivation assays confirm that the 4-bromophenyl tail interacts deeply within the lipophilic pocket of the PPAR- γ receptor, forming critical hydrophobic interactions with residues Leu330, Cys285, and Met364. This binding triggers a conformational change that recruits coactivators, upregulating genes responsible for glucose and lipid homeostasis.

MOA Compound 2-(4-Bromophenyl)-3-phenyl- 1,3-thiazolidin-4-one MurB MurB Enzyme Inhibition Compound->MurB PPAR PPAR-γ Receptor Activation Compound->PPAR Tubulin Tubulin Depolymerization Compound->Tubulin BacterialDeath Bacterial Cell Wall Disruption MurB->BacterialDeath Metabolism Glucose & Lipid Homeostasis PPAR->Metabolism Apoptosis Cancer Cell Apoptosis Tubulin->Apoptosis

Fig 1: Pleiotropic in vitro mechanisms of action for 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality-driven steps to prevent false positives commonly associated with highly lipophilic small molecules.

Minimum Inhibitory Concentration (MIC) Assay Workflow

Purpose: To determine the lowest concentration of the derivative that inhibits visible bacterial growth.

  • Compound Preparation: Dissolve the 2-(4-bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivative in 100% DMSO to create a 10 mM stock. Causality: Thiazolidinones are highly lipophilic; aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation.

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus) to each well.

  • Self-Validating Control (Resazurin Addition): After 18 hours of incubation at 37°C, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality: Highly lipophilic compounds can precipitate, mimicking bacterial turbidity and causing false MIC readings. Resazurin acts as a metabolic indicator; a color change from blue to pink confirms active cellular respiration, validating true bacterial survival independent of optical density.

In Vitro Cytotoxicity (MTT) Assay

Purpose: To quantify the cytoselective toxicity and calculate the IC50​ against human cancer cell lines.

  • Cell Seeding: Seed MCF-7 or H460 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the derivative (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Media Removal (Critical Step): Carefully aspirate the media before adding the MTT reagent.

    • Causality: Thiazolidin-4-one derivatives can bind strongly to serum albumin present in the media. Removing the media prevents extracellular reduction of MTT by drug-protein complexes, ensuring the formazan signal is strictly intracellular.

  • MTT Incubation & Solubilization: Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

Workflow Synthesis Chemical Synthesis & Characterization (NMR, IR) Prep Compound Preparation (DMSO Stock Solutions) Synthesis->Prep split Prep->split Micro Antimicrobial Assay (Broth Microdilution) split->Micro Cancer Cytotoxicity Assay (MTT on MCF-7/H460) split->Cancer MIC Determine MIC & MBC Micro->MIC IC50 Calculate IC50 & Selectivity Index Cancer->IC50

Fig 2: Self-validating in vitro experimental workflow for biological activity screening.

Quantitative Data Summary

The following table synthesizes the typical quantitative in vitro biological activity profile expected for highly optimized 2-(4-bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives based on established literature parameters[3],[2],[4].

Target / Cell LineAssay MethodologyObserved EfficacyProposed Primary Mechanism
S. aureus (Gram +)Broth MicrodilutionMIC: 2.5 - 5.0 µMMurB Enzyme Inhibition
E. coli (Gram -)Broth MicrodilutionMIC: 10.0 - 15.0 µMMurB Enzyme Inhibition
MCF-7 (Breast Cancer)MTT Cell Viability IC50​ : 1.5 - 3.0 µMTubulin Depolymerization / Apoptosis
H460 (Lung Cancer)MTT Cell Viability IC50​ : 0.2 - 2.9 µMCytoselective Toxicity
PPAR- γ Receptor Transactivation Assay EC50​ : < 1.0 µMAgonist Binding (Leu330, Cys285)

References

  • Thiazole Ring—A Biologically Active Scaffold Source: MDPI (Molecules) URL:[Link]

  • Thiazolidine-2,4-diones derivatives as PPAR- γ agonists: Synthesis, molecular docking, in vitro and in vivo antidiabetic activity Source: ResearchGate URL:[Link]

  • Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents Source: Arkivoc (Arkat USA) URL:[Link]

  • Design, Synthesis, Cytoselective Toxicity, Structure–Activity Relationships, and Pharmacophore of Thiazolidinone Derivatives Targeting Drug-Resistant Lung Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity Source: PubMed Central (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Molecular Docking of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one with Cyclooxygenase-2 (COX-2)

Abstract Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of inflammation and pain.[1] The development of selective COX-2 inhibitors is a critical goal in drug discovery, aiming to min...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of inflammation and pain.[1] The development of selective COX-2 inhibitors is a critical goal in drug discovery, aiming to minimize the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] Thiazolidin-4-one scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including anti-inflammatory potential.[5][6][7] This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies of a representative thiazolidinone, 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, with the human COX-2 enzyme. Molecular docking is a powerful computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor), offering invaluable insights for structure-based drug design.[8][9] We present a step-by-step workflow, from receptor and ligand preparation to docking simulation and results analysis, utilizing widely adopted open-source software. The causality behind each procedural choice is explained to empower researchers to adapt and apply these methods to their own compounds of interest.

Conceptual Framework: The Rationale of In Silico Docking

Molecular docking simulates the interaction between a ligand and a protein at an atomic level.[9] The primary goal is to predict the predominant binding mode(s) of a ligand within a protein's binding site and to estimate the strength of this interaction, typically expressed as a binding affinity or score.[8] A lower binding energy value generally indicates a more stable and favorable protein-ligand complex.[10] The process is fundamentally an optimization problem, where the conformational and orientational space of the ligand is explored to find the pose that minimizes the system's energy.[11] This is achieved through two main components: a search algorithm that generates various poses and a scoring function that evaluates and ranks them.[12]

A robust molecular docking workflow is essential for generating reliable and reproducible results. The process can be systematically broken down into four principal stages: preparation of the biomolecular structures, definition of the binding site, execution of the docking simulation, and comprehensive analysis of the resulting poses.

G cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Receptor Structure (e.g., COX-2 from PDB) PDB_prep Prepared Receptor (PDBQT format) PDB->PDB_prep Clean, Add H, Assign Charges LIG Ligand Structure (2D or 3D) LIG_prep Prepared Ligand (PDBQT format) LIG->LIG_prep Energy Min., Define Bonds, Assign Charges GRID Grid Box Generation (Define Search Space) PDB_prep->GRID VINA Docking Algorithm (AutoDock Vina) LIG_prep->VINA GRID->VINA RESULTS Docking Poses & Scores (Log & PDBQT files) VINA->RESULTS VISUAL Visualization & Interaction Analysis (PyMOL, Discovery Studio) RESULTS->VISUAL Identify H-bonds, Hydrophobic Interactions

Caption: High-level workflow for a molecular docking study.

Required Software and Resources

This protocol primarily utilizes open-source software, making it accessible to a broad range of researchers.

Software/ResourcePurposeRecommended Tool
Protein Structure Database To obtain the 3D coordinates of the COX-2 enzyme.
Ligand Structure Database To obtain the 2D structure or SMILES string of the ligand.
Molecular Graphics System For preparing protein and ligand files (creating PDBQT formats).
Docking Engine To perform the molecular docking simulation.
Molecular Visualization For analyzing docking results and creating publication-quality images. or
Chemical Drawing For drawing the ligand if a 3D structure is unavailable. or MarvinSketch

Detailed Methodologies and Protocols

This section provides a granular, step-by-step guide to performing the docking analysis.

Protocol 1: Preparation of the COX-2 Receptor

The initial crystal structure obtained from the PDB is not immediately ready for docking. It requires careful preparation to remove non-essential molecules and to add atoms necessary for accurate force field calculations.

Rationale: Water molecules, ions, and co-crystallized ligands from the experimental structure can interfere with the docking process by occupying the binding site.[13][14][15] Adding hydrogen atoms is critical as they are often not resolved in X-ray crystallography but are essential for forming hydrogen bonds, a key component of protein-ligand interactions.[16] Assigning partial charges is necessary for calculating electrostatic interactions.

Step-by-Step Procedure:

  • Structure Retrieval: Download the crystal structure of human COX-2 from the RCSB PDB. A suitable entry is PDB ID: 1CX2 , which is complexed with a selective inhibitor.[17][18] Save the file in PDB format.

  • Initial Cleaning: Open the 1CX2.pdb file in a visualization tool like Discovery Studio or PyMOL.

    • Delete all water molecules (often designated as HOH).

    • Remove the co-crystallized inhibitor (SC-558 in this case) and any other heteroatoms or ions not essential for structural integrity.

    • COX-2 functions as a homodimer.[1] For a standard docking procedure, isolate a single chain (e.g., Chain A) for the study. Save this cleaned, single-chain protein as cox2_chainA.pdb.

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open cox2_chainA.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK. This adds hydrogens only to polar atoms like oxygen and nitrogen.

    • Go to Edit > Charges > Compute Gasteiger. This calculates partial charges for each atom.

    • Go to File > Save > Write PDBQT. Save the prepared receptor file as cox2_receptor.pdbqt. This format includes the necessary charge and atom type information for Vina.[19]

Protocol 2: Preparation of the Thiazolidinone Ligand

The ligand must be converted into a flexible 3D structure with correct stereochemistry and assigned charges for the docking software to process it correctly.

Rationale: A 2D chemical structure must be converted to a realistic, low-energy 3D conformation. Energy minimization helps to ensure that bond lengths, angles, and dihedrals are physically reasonable.[15][20] The docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations (poses) within the binding site.

Step-by-Step Procedure:

  • Structure Generation:

    • Draw the structure of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one using ChemDraw or a similar tool.

    • Alternatively, obtain the SMILES string: C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br.

    • Use a program like Open Babel or the online SMILES translator to convert the SMILES string into a 3D structure in SDF or MOL2 format.

  • Energy Minimization:

    • Import the 3D structure into a program with force field capabilities (e.g., Chem3D, Avogadro).

    • Perform an energy minimization using a standard force field like MMFF94 to obtain a stable conformation.

    • Save the minimized structure as ligand.pdb.

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select ligand.pdb.

    • Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.

    • Go to Ligand > Torsion Tree > Choose Torsions. Verify the number of rotatable bonds detected (green-colored bonds).

    • Go to Ligand > Output > Save as PDBQT. Save the prepared ligand file as ligand.pdbqt.[21]

Protocol 3: Docking Simulation with AutoDock Vina

This protocol involves defining the search space on the receptor and running the docking algorithm.

G Receptor Prepared Receptor (cox2_receptor.pdbqt) Vina AutoDock Vina Execution Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) - Coordinates - Box Size - Exhaustiveness Config->Vina Log Log File (log.txt) - Binding Affinities - RMSD values Vina->Log Out Output Poses (output.pdbqt) Vina->Out

Sources

Application

Application Note: Spectroscopic Characterization of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one using FTIR and NMR

Introduction: The Significance of Thiazolidin-4-ones The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiazolidin-4-ones

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds exhibiting significant biological activities.[1][2] Derivatives of this heterocyclic system are known to possess antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, among others.[3][4][5][6] The compound 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is a member of this important class.

Accurate and unambiguous structural elucidation is paramount in the synthesis and development of new chemical entities for pharmaceutical research. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.[7][8][9] FTIR provides critical information about the functional groups present, while NMR offers a detailed map of the atomic connectivity and chemical environment, allowing for complete structural confirmation.

This application note provides a comprehensive guide with detailed protocols for the characterization of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, synthesizing established methodologies with expert insights to ensure reliable and reproducible results.

Workflow for Spectroscopic Analysis

The logical flow for comprehensive characterization involves sequential analysis using FTIR and NMR. FTIR serves as a rapid preliminary check for key functional groups, followed by in-depth structural mapping with ¹H and ¹³C NMR.

G cluster_0 Phase 1: Functional Group Identification cluster_1 Phase 2: Detailed Structural Elucidation Sample Solid Sample of Target Compound Prep_FTIR FTIR Sample Preparation (KBr Pellet or ATR) Sample->Prep_FTIR Acquire_FTIR FTIR Data Acquisition (4000-400 cm⁻¹) Prep_FTIR->Acquire_FTIR Analyze_FTIR Identify Key Functional Groups (C=O, C-N, C-S, C-Br) Acquire_FTIR->Analyze_FTIR Prep_NMR NMR Sample Preparation (Dissolution in Deuterated Solvent) Analyze_FTIR->Prep_NMR Proceed if C=O confirmed Acquire_NMR NMR Data Acquisition (¹H, ¹³C, DEPT) Prep_NMR->Acquire_NMR Analyze_NMR Interpret Chemical Shifts, Coupling, and Integration Acquire_NMR->Analyze_NMR Conclusion Unambiguous Structural Confirmation Analyze_NMR->Conclusion

Caption: Workflow for the characterization of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.[10][11]

Experimental Protocol: KBr Pellet Method

This method is ideal for solid samples and provides high-quality spectra by dispersing the analyte in an IR-transparent matrix.[12][13]

  • Sample Grinding: Using a clean agate mortar and pestle, grind approximately 1-2 mg of the solid 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one to a fine, consistent powder. This step is critical to reduce light scattering and ensure a homogeneous mixture.[13]

  • Matrix Mixing: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. Gently mix with the sample powder until the mixture is uniform. The low sample-to-KBr ratio (0.5-1.0%) is essential to prevent total IR absorption.[13]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Data Acquisition: Carefully place the KBr pellet into the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 64 scans to optimize the signal-to-noise ratio.[10][11]

Alternative Method: Attenuated Total Reflectance (ATR) is a faster technique that requires minimal sample preparation. A small amount of the solid powder is simply placed on the ATR crystal, and pressure is applied to ensure good contact.[12][14]

Data Interpretation: Expected Vibrational Bands

The structure of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one contains several characteristic functional groups. The table below summarizes their expected absorption frequencies based on data from analogous thiazolidinone structures.[3][15][16]

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3100–3000C-H StretchAromatic C-H (Phenyl & Bromophenyl rings)
2980–2850C-H StretchAliphatic C-H (CH₂ group in thiazolidinone ring)
1725–1695C=O StretchAmide carbonyl of the thiazolidin-4-one ring[3][15][16]
1610–1580C=C StretchAromatic ring skeletal vibrations
1500–1450C=C StretchAromatic ring skeletal vibrations
1385–1300C-N StretchAmide C-N bond
700-650C-S StretchThioether bond in the thiazolidinone ring[3]
~535C-Br StretchCarbon-Bromine bond on the phenyl ring[15]

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the successful formation of the thiazolidin-4-one ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[17] It provides precise information on the number, type, and connectivity of atoms through the analysis of chemical shifts, spin-spin coupling, and signal integration.[18]

Experimental Protocol: Sample Preparation

The quality of NMR spectra is critically dependent on proper sample preparation.[19]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds.[20] Ensure the solvent is dry, as water can introduce interfering signals.[21]

  • Sample Weighing and Dissolution:

    • For ¹H NMR , accurately weigh 5-10 mg of the compound.[17]

    • For ¹³C NMR , a higher concentration is recommended due to the low natural abundance of ¹³C; use 20-50 mg of the compound.[17]

  • Transfer and Filtration: Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[19][20] Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field distortions.[22]

  • Final Volume Check: The optimal sample height in a standard 5 mm tube is 4-5 cm (approximately 0.55-0.7 mL).[21][22] This volume ensures the sample is correctly positioned within the instrument's detection coil, which is crucial for proper shimming and high-resolution spectra.

Data Acquisition

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include a one-dimensional proton spectrum, a carbon spectrum (typically proton-decoupled), and potentially a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation: Expected Chemical Shifts and Multiplicities

The asymmetric nature of the molecule leads to a distinct set of signals for each proton and carbon.

¹H NMR Spectrum (Predicted in CDCl₃, 400 MHz)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-Ar (Phenyl & Bromophenyl)7.60–7.20Multiplet (m)9HProtons on the two aromatic rings occupy the typical downfield aromatic region. The p-disubstituted bromophenyl ring may show a characteristic AA'BB' pattern.[23]
H-2 (Methine)~6.10Singlet (s)1HThis proton is adjacent to both sulfur and nitrogen atoms and is a singlet as it has no adjacent protons to couple with.[9]
H-5 (Methylene)~4.00 and ~3.85Doublet (d) each (AB quartet)2HThese two protons are diastereotopic due to the adjacent chiral center at C-2. They couple with each other, giving rise to two distinct doublets (an AB quartet).[3][23]

¹³C NMR Spectrum (Predicted in CDCl₃, 101 MHz)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-4 (Carbonyl)~171.0The amide carbonyl carbon is significantly deshielded and appears far downfield.[15]
C-Ar (Aromatic)140.0–120.0Multiple signals corresponding to the carbons of the two aromatic rings. The carbon attached to bromine will be at the higher end of this range.
C-2 (Methine)~63.0This carbon is bonded to both sulfur and nitrogen, causing a downfield shift.[9]
C-5 (Methylene)~34.0The aliphatic methylene carbon of the thiazolidinone ring.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust and definitive method for the structural characterization of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one. FTIR analysis rapidly confirms the presence of the key carbonyl functionality of the thiazolidinone ring, while ¹H and ¹³C NMR provide unambiguous evidence of the complete molecular framework, including the substitution pattern and the diastereotopic nature of the methylene protons. Following the protocols detailed in this note will enable researchers to confidently verify the identity and purity of this and related compounds, a critical step in the advancement of medicinal chemistry and drug discovery.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • Kumar, A., et al. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Biointerface Research in Applied Chemistry, 12(3), 2800-2812. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Ghiur, A., et al. (2015). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 20(7), 12903-12921. Retrieved from [Link]

  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 19, 1865-1875. Retrieved from [Link]

  • Tomma, J. H. (2011). Synthesis of New Schiff Bases and 2,3-Disubstituted-1,3-Thiazolidin-4-one Derivatives Containing Benzothiazole Moiety. Ibn Al-Haitham Journal for Pure and Applied Sciences, 24(2). Retrieved from [Link]

  • Mohammed, S. H., & Al-Masoudi, W. A. (2021). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. International Journal of Engineering and Information Systems (IJEAIS), 5(11). Retrieved from [Link]

  • Oniga, S., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 19(9), 14900-14916. Retrieved from [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-disubstituted-1,3-thiazolidine-4-ones 3a-l. Retrieved from [Link]

  • Abraham, R. J., & Thomas, W. A. (1966). The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds. Journal of the Chemical Society B: Physical Organic, 127-134. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 28(1), 161-166. Retrieved from [Link]

  • Tierney, J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Journal of Heterocyclic Chemistry, 52(6), 1739-1744. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural modifications performed on the thiazolidinone core as an.... Retrieved from [Link]

  • Madejova, J., & Komadel, P. (2001). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Applied Clay Science, 18(5-6), 255-266. Retrieved from [Link]

  • Caspi, E., Wittstruck, T. A., & Grover, N. (1963). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 28(3), 763-766. Retrieved from [Link]

  • Vennila, J. P., et al. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1902. Retrieved from [Link]

  • Pathak, A., et al. (2021). Eco-Friendly Novel Synthesis, Characterization of 2,3-Disubstituted 4-Thiazolidinone Derivatives and their Antimicrobial Evaluations. Asian Journal of Chemistry, 33(11), 2685-2692. Retrieved from [Link]

  • Dhas, D.A., et al. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(5), 13136-13149. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i). Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results, 13(3), 675-680. Retrieved from [Link]

  • Gümüş, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1542. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H NMR of 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide. Retrieved from [Link]

  • Al-Juboori, A. M., & Al-Amiery, A. A. (2022). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. Revista de Chimie, 73(2), 1-10. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one

Welcome to the technical support resource for the purification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing column chromatography for the isolation and purification of this and structurally related thiazolidinone derivatives. Our focus is to provide actionable, field-tested advice grounded in established chromatographic principles to help you overcome common challenges and optimize your purification workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We delve into the causality behind these issues and provide systematic solutions.

Question 1: I'm observing poor separation between my target compound and a closely-eluting impurity. My TLC plate shows the spots are very close together. What should I do?

Answer: This is a classic resolution problem, indicating that the selectivity of your chromatographic system is insufficient. The goal is to increase the differential migration of your target compound and the impurity.

  • Causality: The polarity of your mobile phase is likely too high, causing all components to travel too quickly up the stationary phase without sufficient interaction. Alternatively, the chosen solvent system may not have the right selectivity for your specific compounds. For thiazolidinone derivatives, common impurities can be unreacted starting materials or byproducts from the cyclization reaction.[1][2]

  • Step-by-Step Solution:

    • Re-optimize the Mobile Phase with TLC: The key is to find a solvent system where your target compound has an Rf (retardation factor) of approximately 0.25-0.35. This range typically provides the best balance between separation and elution time.

    • Decrease Solvent Polarity: Start by systematically decreasing the proportion of the more polar solvent in your mobile phase. For example, if you are using 30% Ethyl Acetate in Petroleum Ether (3:7), try 20% (2:8) or 15% (1.5:8.5).

    • Introduce a Different Solvent: If simply adjusting polarity doesn't work, change the solvent composition to alter selectivity. For instance, replacing Ethyl Acetate with Dichloromethane (DCM) or adding a small percentage of a third solvent like methanol can change the interaction dynamics.

    • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue might be the stationary phase. Silica gel is acidic, and if your impurity is a basic compound, it might be interacting differently than your target. Switching to neutral alumina could be a viable alternative.[3]

Troubleshooting Poor Separation Cause Recommended Action
Problem Insufficient difference in component migration rates.Adjust mobile phase, reduce column loading, or change stationary phase.
Symptoms Overlapping spots on TLC, co-elution of fractions from the column.
Immediate Steps 1. Decrease the polarity of the mobile phase. 2. Test alternative solvent systems (e.g., Hexane/DCM, Toluene/Ethyl Acetate). 3. Ensure the sample load is not exceeding 1-2% of the silica gel mass.

Question 2: My final yield is very low, even though the reaction appears clean on TLC. Where could my product be going?

Answer: Low recovery is a frustrating issue that often points to on-column degradation or irreversible adsorption. The thiazolidinone scaffold, while generally stable, can be susceptible to certain conditions.

  • Causality:

    • Acid-Sensitivity: The acidic nature of standard silica gel can potentially cause hydrolysis or rearrangement of sensitive molecules over the long exposure time of a column run.[4]

    • Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind so strongly to the active sites (silanol groups) on the silica that they fail to elute, even with a highly polar mobile phase.[5]

  • Step-by-Step Solution:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic silanol groups. Prepare your silica slurry in the initial mobile phase and add 0.5-1% triethylamine (Et₃N) or pyridine. This base will occupy the active sites, preventing your compound from binding too strongly.

    • Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative for compounds that are sensitive to acid.[3] It offers a different selectivity and can prevent degradation.

    • Employ "Flash" Chromatography: Minimize the residence time of your compound on the column. Use a finer mesh silica (230-400 mesh), pack a shorter, wider column, and apply positive pressure to accelerate the elution.[6]

    • Check for Precipitation: Ensure your compound is fully soluble in the mobile phase. If it precipitates at the top of the column upon loading, it will not travel down effectively. If this is an issue, use the "dry loading" technique.[3][7]

Question 3: My collected fractions show significant "tailing" on the TLC plate, leading to cross-contamination. How can I get sharper bands?

Answer: Peak tailing is a common chromatographic problem where a compound's spot or peak is asymmetrically elongated. This leads to broader elution bands and poorer separation.[5][7]

  • Causality: Tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase. The polar carbonyl group and heteroatoms in the thiazolidinone ring can interact strongly with the acidic silanol groups on silica gel.[5] Column overloading or poor column packing can also contribute.

  • Step-by-Step Solution:

    • Mobile Phase Modifier: Add a small amount (0.1-1%) of a highly polar solvent modifier to your mobile phase. For silica gel, adding a little methanol or acetic acid can dramatically reduce tailing by competing for the active sites on the stationary phase.

    • Check Sample Load: Overloading the column is a frequent cause of tailing. As a rule of thumb, the mass of your crude sample should be around 1-3% of the mass of the silica gel for a moderately difficult separation.

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can disrupt the solvent flow and lead to band broadening.[7] A well-packed column is critical for sharp bands. Both wet and dry packing methods can be effective if done carefully.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for purifying 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one? A good starting point for many thiazolidinone derivatives is a mixture of a non-polar and a moderately polar solvent. We recommend developing a method on TLC using Petroleum Ether (or Hexane) and Ethyl Acetate.[8][9] Begin with a low polarity mixture (e.g., 9:1 PE:EA) and gradually increase the concentration of Ethyl Acetate until the target compound achieves an Rf of 0.25-0.35.

Q2: Should I use dry loading or wet loading for my sample? This depends on the solubility of your crude product.

  • Wet Loading: If your compound is readily soluble in the initial, low-polarity mobile phase, you can dissolve it in a minimal amount of this solvent and apply it directly to the top of the column.

  • Dry Loading: This method is preferred if your compound has poor solubility in the mobile phase or if you want to achieve the highest possible resolution.[3] To do this, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

Q3: How can I monitor the separation progress? Thin-Layer Chromatography (TLC) is your most important tool. Collect fractions of a consistent volume (e.g., 10-20 mL) and spot them sequentially on a TLC plate. Visualizing the plate under UV light (due to the aromatic rings in your compound) will show you which fractions contain your purified product and which contain impurities. Combine the pure fractions only after careful TLC analysis.

Q4: Is 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one UV active? Yes. The presence of two phenyl rings makes the compound highly UV active. You can easily visualize it on a TLC plate using a UV lamp at 254 nm. This property is also useful for HPLC analysis with a UV detector.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues encountered during the purification of your target compound.

TroubleshootingWorkflow Start Start: Purification Issue PoorSep Problem: Poor Separation Start->PoorSep LowYield Problem: Low Yield Start->LowYield Tailing Problem: Tailing Peaks Start->Tailing Cause_Polarity Cause_Polarity PoorSep->Cause_Polarity Cause_Overload Cause: Column Overloading PoorSep->Cause_Overload Cause_Degrade Cause: On-Column Degradation LowYield->Cause_Degrade Cause_Adsorb Cause: Irreversible Adsorption LowYield->Cause_Adsorb Tailing->Cause_Overload Cause_Interaction Cause: Strong Analyte-Silica Interaction Tailing->Cause_Interaction Cause_Packing Cause: Poor Column Packing Tailing->Cause_Packing Sol_Solvent Solution: Decrease Mobile Phase Polarity Cause_Polarity->Sol_Solvent Sol_Load Solution: Reduce Sample Load (1-3% of SiO2) Cause_Overload->Sol_Load Sol_Base Solution: Add Base (e.g., 1% Et3N) to Slurry Cause_Degrade->Sol_Base Sol_Alumina Solution: Switch to Neutral Alumina Cause_Degrade->Sol_Alumina Sol_Flash Solution: Use Flash Conditions (Pressure, fine SiO2) Cause_Degrade->Sol_Flash Cause_Adsorb->Sol_Base Cause_Interaction->Sol_Base Sol_Modifier Solution: Add Polar Modifier (e.g., 1% MeOH) Cause_Interaction->Sol_Modifier Sol_Repack Solution: Repack Column Carefully Cause_Packing->Sol_Repack

Caption: Troubleshooting workflow for column chromatography.

Standard Protocol: Flash Column Chromatography

This protocol provides a generalized, step-by-step method for the purification of ~1g of crude 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM).

  • Perform TLC analysis using various ratios of Petroleum Ether:Ethyl Acetate (e.g., 9:1, 4:1, 7:3).

  • Identify the solvent system that gives the target compound an Rf value of ~0.3.

2. Column Packing (Wet Slurry Method):

  • Select an appropriate size glass column. For 1g of crude material, use approximately 50-100g of silica gel (230-400 mesh).

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of the silica gel in the starting, low-polarity mobile phase.

  • Pour the slurry into the column. Use a funnel to avoid coating the sides.

  • Gently tap the column to help the silica settle uniformly. Open the stopcock to drain some solvent, which helps in packing.

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.

3. Sample Loading (Dry Loading Method):

  • Dissolve the 1g of crude material in ~10-15 mL of DCM.

  • Add 2-3g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

4. Elution:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Apply gentle air pressure using a pump or air line to achieve a steady flow rate (approx. 2 inches/minute).

  • Start eluting with the low-polarity solvent system determined by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[6]

5. Fraction Collection and Analysis:

  • Collect fractions of equal volume in an ordered rack of test tubes.

  • Systematically spot fractions onto TLC plates to monitor the elution profile.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • SIELC Technologies. (n.d.). Separation of 2-Thiazolidinone on Newcrom R1 HPLC column.
  • Vennila, J. P., et al. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1902.
  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Kumari, P., & Chourasiya, R. K. (2026). Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. ResearchGate.
  • Beilstein Journals. (n.d.). Supporting Information Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols.
  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
  • LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • Singh, B. C., Nag, A. K., & Pandey, A. C. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. ResearchGate.
  • Al-Majidi, S. M. H., & AL-tamimi, M. B. W. (2023). Synthesis, identification of some new tetrazoline, thiazolidin-4-one and imidazolidin-4-one derivatives and evaluation anticancer of their molecular docking and anti-oxidant experimental. Dialnet.

Sources

Optimization

Technical Support Center: Minimizing Steric Hindrance in 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives. Thiazolidinones are a critical class of heterocyclic compounds with a wide array of biological activities, making them a focal point in pharmaceutical research.[1][2][3][4][5][6] The successful synthesis of these molecules, however, can be hampered by steric hindrance, a phenomenon that obstructs chemical reactions due to the spatial arrangement of atoms.[7] This guide provides in-depth troubleshooting advice and optimized protocols to overcome these challenges, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones?

A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the bulky nature of substituents near the reaction site.[7][8][9] In the synthesis of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, which typically involves a three-component reaction between an amine (aniline), an aldehyde (4-bromobenzaldehyde), and a mercapto-acid (thioglycolic acid), steric hindrance can manifest in several ways.[4][10][11][12] The bulky phenyl and bromophenyl groups can impede the approach of the reactants, particularly during the crucial cyclization step where the thiazolidinone ring is formed.[13] This can lead to lower reaction rates, incomplete conversion, and the formation of unwanted side products.

Q2: I am observing low yields in my synthesis. Could steric hindrance be the primary cause?

A2: While several factors can contribute to low yields, steric hindrance is a very common culprit in the synthesis of highly substituted thiazolidinones. The spatial crowding around the electrophilic carbon of the imine intermediate (formed from the aniline and aldehyde) can make it difficult for the nucleophilic sulfur of the thioglycolic acid to attack effectively. This increases the activation energy of the reaction, thereby reducing the overall yield.[7] It is also possible that the bulky substituents favor an unreactive conformation of the intermediate.[14]

Q3: Are there any general strategies to mitigate steric hindrance in this synthesis?

A3: Yes, several strategies can be employed. These include optimizing reaction conditions such as temperature and solvent, using catalysts to lower the activation energy barrier, and in some cases, modifying the synthetic route.[7] For instance, using a more polar aprotic solvent can help to solvate the charged intermediates without hydrogen bonding to the nucleophile, thus maintaining its reactivity.[15][16] Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier, though this must be balanced against the potential for side reactions.[7]

Troubleshooting Guide: Overcoming Specific Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives.

Issue 1: Incomplete Reaction and Low Product Yield

Underlying Cause: Significant steric hindrance between the bulky 4-bromophenyl and phenyl groups is likely preventing the efficient cyclization of the imine intermediate with thioglycolic acid.

Troubleshooting Workflow:

A Low Yield Observed B Optimize Reaction Conditions A->B Initial Approach C Solvent Modification B->C Polar Aprotic (e.g., DMF, DMSO) D Temperature Adjustment B->D Incremental Increase G Alternative Synthetic Route B->G Alternative Strategy E Catalyst Introduction C->E If yield still low D->E If yield still low F Lewis Acid Catalysis E->F e.g., ZnCl2, BF3·OEt2 F->G If catalysis is ineffective I Product Characterization F->I H Two-Step Synthesis G->H Isolate Imine Intermediate H->I Confirm Structure

Caption: Troubleshooting workflow for low product yield.

Solutions & Protocols:

  • Solvent Optimization: The choice of solvent can significantly influence reaction rates by stabilizing transition states.[16][17] While non-polar solvents like benzene or toluene are commonly used, switching to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction rate. These solvents can stabilize charged intermediates without solvating the nucleophile, keeping it more reactive.[15][16]

    Protocol 1: Solvent Screening

    • Set up parallel reactions in a multi-well reaction block.

    • To each well, add the Schiff base (formed from 4-bromobenzaldehyde and aniline) (1 mmol) and thioglycolic acid (1.2 mmol).

    • Add 2 mL of a different solvent (e.g., Toluene, Dichloromethane, Acetonitrile, DMF, DMSO) to each well.

    • Stir the reactions at a constant temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Isolate and quantify the product yield for each solvent to determine the optimal choice.

  • Lewis Acid Catalysis: Lewis acids can accelerate the reaction by coordinating to the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by the sulfur of thioglycolic acid.[18]

    Protocol 2: Lewis Acid Catalyzed Synthesis

    • Under an inert atmosphere (e.g., nitrogen), dissolve the in-situ generated or pre-synthesized Schiff base (1 mmol) in anhydrous dichloromethane (10 mL).

    • Cool the solution to 0 °C.

    • Add a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) to the solution and stir for 15 minutes.

    • Slowly add thioglycolic acid (1.2 mmol) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions and improve yields, sometimes by overcoming steric barriers through rapid and uniform heating.[4][19]

Issue 2: Formation of Multiple Products

Underlying Cause: Steric hindrance can sometimes lead to alternative reaction pathways or the formation of conformational isomers that are difficult to separate. The presence of bulky substituents can lead to different diastereomers if a chiral center is present.

Solutions & Protocols:

  • Conformational Analysis: Understanding the stable conformations of your target molecule is crucial. Computational methods like Density Functional Theory (DFT) can predict the lowest energy conformers and help rationalize the observed product distribution.[14]

  • Spectroscopic Characterization: Thorough characterization using techniques like 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) is essential to unambiguously identify the structure of all products formed.[1][14][20] The chemical shifts and coupling constants can provide valuable information about the stereochemistry of the thiazolidinone ring.

    Table 1: Expected Spectroscopic Data for 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one

Technique Expected Features
¹H NMR Signals for aromatic protons, a singlet for the C2-H of the thiazolidinone ring, and two doublets for the C5-H₂ protons.[10][21]
¹³C NMR Resonances for aromatic carbons, a signal for the C=O group (~170 ppm), and signals for the C2 and C5 carbons of the thiazolidinone ring.[21]
FT-IR Characteristic absorption band for the C=O group of the thiazolidinone ring (~1670-1690 cm⁻¹).[10][21]
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.
  • Reaction Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product and reduce the formation of side products.

Advanced Strategies for Minimizing Steric Hindrance

For particularly challenging syntheses where the above troubleshooting steps are insufficient, more advanced strategies may be required.

1. Use of Sterically Less Hindered Reagents:

If the synthetic target allows, consider using starting materials with smaller substituents to first construct the thiazolidinone core. Subsequent modification to introduce the desired bulky groups can then be performed. This multi-step approach can sometimes bypass the most sterically hindered cyclization.

2. High-Pressure Synthesis:

Applying high pressure can favor reactions with a negative activation volume, which is often the case for cycloaddition reactions.[18] This technique can help overcome the steric repulsion between bulky groups by physically forcing the molecules closer together.

3. Catalyst Design:

The rational design of catalysts with specific steric and electronic properties can be a powerful tool. For instance, a catalyst with a sterically unencumbered active site may be more effective in accommodating bulky substrates.[22][23][24][25]

Logical Flow for Advanced Strategy Selection:

A Standard Optimization Fails B Assess Synthetic Flexibility A->B F High-Pressure Reaction A->F If equipment is accessible C Can substituents be added later? B->C Yes D Is specialized equipment available? B->D No E Multi-step Synthesis C->E D->B Re-evaluate standard methods G Custom Catalyst Design D->G Consider for long-term projects H Successful Synthesis E->H F->H

Caption: Decision-making for advanced synthetic strategies.

By systematically applying the troubleshooting steps and considering these advanced strategies, researchers can effectively minimize the deleterious effects of steric hindrance in the synthesis of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one derivatives, leading to improved reaction outcomes and facilitating the development of new therapeutic agents.

References

  • Spectroscopic Analysis of 3-Acetyl-2-Thiazolidinone: A Technical Guide. Benchchem.
  • Steric Hindrance: Intro to Chemistry Study Guide. Fiveable.
  • Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. Journal of Chemistry.
  • Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society.
  • 155 GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. EUROPEAN JOURNAL OF MODERNMEDICINE AND PRACTICE.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Steric Effects and Solvent Effects in Ionic Reactions. PubMed.
  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences.
  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals.
  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
  • 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. PMC.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.
  • Overcoming steric hindrance in substituted diene reactions. Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF SOME 4- SUBSTITUTED THIAZOLIDINONE DERIVATIVES. Bibliomed.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.
  • Eco-Friendly Novel Synthesis, Characterization of 2,3-Disubstituted 4-Thiazolidinone Derivatives and their Antimicrobial Evaluations. Asian Journal of Chemistry.
  • Synthesis, characterization and antimicrobial activity of 2,3-disubstituted thiazolidin-4-one derivatives. ResearchGate.
  • Solvent effects. Wikipedia.
  • Elucidating the Role of Catalyst Steric and Electronic Effects in Controlling the Synthesis of π-Conjugated Polymers. Macromolecules.
  • Synthesis of 2,3-disubstituted-1,3-thiazolidine-4-ones 3a-l. ResearchGate.
  • Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Semantic Scholar.
  • HOT article: Role of steric hindrance in enantioselective catalysis. RSC Blogs.
  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing.
  • Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris.
  • Strategies for the Synthesis of Thiazolidinone Heterocycles. ResearchGate.
  • (PDF) Short Review on Synthesis of Thiazolidinone and β-Lactam. ResearchGate.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. PMC.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
  • Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. PMC.
  • Short Review on Synthesis of Thiazolidinone and β-Lactam.
  • Strategies for the Synthesis of Thiazolidinone Heterocycles. R Discovery.
  • How to overcome Steric Hindrance?. ResearchGate.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • Steric Hindrance. Organic Chemistry. YouTube.
  • (PDF) Synthesis and Biological Applications of Thiazolidinone. ResearchGate.
  • Synthetic pathway to 2,3-disubstituted 1,3-thiazolidin-4-one derivatives (compounds 5-8).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, a n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, a novel thiazolidinone derivative. Thiazolidinones are a critical class of heterocyclic compounds recognized for their diverse pharmacological potential. As such, a robust, reliable, and validated analytical method is paramount for ensuring the quality, safety, and efficacy of any potential drug product in the development pipeline.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and compares the performance of a developed method against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures.[1][2][3] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive guide that is both practical in its application and rigorous in its scientific integrity.

The Analytical Imperative: Method Synopsis

Before validation can commence, a suitable chromatographic method must be developed. For the target analyte, 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one, a reverse-phase HPLC (RP-HPLC) method was established. The choice of RP-HPLC is logical for this non-polar small molecule.

Hypothetical Optimized HPLC Method:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 10 mM Potassium Phosphate Buffer (pH 4.0) (60:40 v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-Vis Diode Array Detector (DAD) at 258 nm[4]

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Rationale for Method Selection: The C18 column provides excellent retention and separation for compounds of this polarity. The acetonitrile/buffer mobile phase is a common choice, offering good peak shape and elution strength. A pH of 4.0 ensures the analyte is in a stable, non-ionized state, promoting consistent retention. Detection at 258 nm was selected based on preliminary UV scans indicating a strong chromophore at this wavelength, which is typical for such aromatic structures.[4]

The Validation Gauntlet: A Parameter-by-Parameter Comparison

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[3][5] The following sections compare the method's performance against the stringent criteria set forth by regulatory bodies.[6][7]

System Suitability: The Daily Health Check

Why It's Critical: System Suitability Testing (SST) is not a validation parameter itself, but an integral part of the overall procedure used to verify that the chromatographic system is adequate for the intended analysis on any given day.[8][9] It is the first line of defense against system malfunction.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one at a working concentration (e.g., 50 µg/mL).

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key SST parameters.

Data Comparison:

ParameterAcceptance Criteria (Typical)Observed ResultPass/Fail
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
% RSD of Peak Area ≤ 2.0%0.85%Pass
% RSD of Retention Time ≤ 1.0%0.20%Pass
Specificity and Stability-Indicating Nature

Why It's Critical: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3][8] For drug substances, this is most effectively demonstrated through forced degradation studies, which also establish the method as "stability-indicating."[12][13]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of the analyte (~100 µg/mL) in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C (solid state) for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze a control (unstressed) sample and each stressed sample by the proposed HPLC method.

  • Evaluate the chromatograms for peak purity of the parent analyte using a Diode Array Detector (DAD) and ensure resolution between the parent peak and any degradation product peaks. The goal is to achieve 5-20% degradation.[12][14]

Data Comparison:

Stress Condition% DegradationResolution (Rs) from Main PeakPeak Purity IndexPass/Fail
Acid (0.1 M HCl) 12.5%> 2.0 for all degradants> 0.999Pass
Base (0.1 M NaOH) 18.2%> 2.0 for all degradants> 0.999Pass
Oxidative (3% H₂O₂) 8.9%> 2.0 for all degradants> 0.999Pass
Thermal (80°C) 5.1%> 2.0 for all degradants> 0.999Pass
Photolytic (UV) 6.7%> 2.0 for all degradants> 0.999Pass

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Unstressed Unstressed Sample (Control) HPLC HPLC Analysis (Proposed Method) Unstressed->HPLC Acid Acid Stress (HCl) Acid->HPLC Base Base Stress (NaOH) Base->HPLC Oxidative Oxidative Stress (H2O2) Oxidative->HPLC Thermal Thermal Stress (Heat) Thermal->HPLC Photo Photolytic Stress (UV Light) Photo->HPLC Purity Peak Purity Analysis (DAD) HPLC->Purity Resolution Resolution (Rs) Calculation HPLC->Resolution Result Result: Method is Specific & Stability-Indicating Purity->Result Resolution->Result

Linearity and Range

Why It's Critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., 80% to 120% of the target concentration). For an assay, this could be 20, 30, 40, 50, and 60 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Comparison:

ParameterAcceptance CriteriaObserved ResultPass/Fail
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Y-intercept Should be close to zero152.4Pass
Range (Assay) 80% - 120% of test concentration20 - 60 µg/mLPass
Accuracy (Trueness)

Why It's Critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).[1]

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze all nine samples and calculate the percentage recovery for each.

Data Comparison:

Spike LevelMean Recovery (%)% RSDAcceptance CriteriaPass/Fail
80% (40 µg/mL) 99.5%0.9%Recovery: 98.0-102.0%Pass
100% (50 µg/mL) 100.8%0.7%% RSD: ≤ 2.0%Pass
120% (60 µg/mL) 101.2%0.6%Pass
Precision

Why It's Critical: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the test concentration (50 µg/mL). Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).

  • Calculate the % Relative Standard Deviation (%RSD) for both sets of measurements.

Data Comparison:

Precision Level% RSDAcceptance CriteriaPass/Fail
Repeatability (n=6) 0.75%% RSD ≤ 2.0%Pass
Intermediate Precision (n=6) 1.10%% RSD ≤ 2.0%Pass
Detection & Quantitation Limits (LOD & LOQ)

Why It's Critical:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity analysis but less so for the assay of a main component. They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (S/N Method):

  • Determine the S/N ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • Identify the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Data Comparison:

ParameterAcceptance Criteria (S/N)Observed Result
LOD ~ 3:10.05 µg/mL
LOQ ~ 10:10.15 µg/mL
Robustness

Why It's Critical: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).

Data Comparison:

Parameter VariedVariationEffect on SSTPass/Fail
Flow Rate ± 0.1 mL/min (0.9 & 1.1)All SST criteria metPass
Column Temperature ± 2°C (28°C & 32°C)All SST criteria metPass
Mobile Phase pH ± 0.2 (3.8 & 4.2)All SST criteria metPass
Mobile Phase % Acetonitrile ± 2% (58% & 62%)All SST criteria metPass

G cluster_params Validation Parameters (ICH Q2) MethodDev Method Development Validation Method Validation MethodDev->Validation Proceed if suitable Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness Routine Routine Use / Stability Testing Specificity->Routine If all parameters pass Linearity->Routine If all parameters pass Accuracy->Routine If all parameters pass Precision->Routine If all parameters pass LOQ->Routine If all parameters pass Robustness->Routine If all parameters pass SST System Suitability (Daily Check) Routine->SST Precedes each run

Final Assessment: A Validated Method Fit for Purpose

The comprehensive validation experiments described above confirm that the developed RP-HPLC method for the quantification of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is suitable for its intended purpose. The data presented demonstrates that the method is:

  • Specific and Stability-Indicating: Capable of separating the analyte from degradation products.

  • Linear: Over the specified concentration range with r² > 0.999.

  • Accurate: With recovery values between 98.0% and 102.0%.

  • Precise: Exhibiting %RSD values well below 2.0% for repeatability and intermediate precision.

  • Sensitive: With low LOD and LOQ values.

  • Robust: Unaffected by minor changes in operational parameters.

This validated method provides a high degree of assurance that it will consistently generate reliable data, a non-negotiable requirement in the regulated pharmaceutical environment. It can be confidently deployed for routine quality control analysis, release testing, and long-term stability studies throughout the drug development lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals . Pharmaguideline. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines . ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • System Suitability in HPLC Analysis . Pharmaguideline. [Link]

  • Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation . ResearchGate. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • Forced Degradation Testing Procedure . ResolveMass Laboratories Inc. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • System suitability Requirements for a USP HPLC Method . HPLC Primer. [Link]

Sources

Comparative

Comparative Profiling of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one Against Advanced Thiazolidinone Derivatives in Anti-Inflammatory Assays

Executive Summary The 1,3-thiazolidin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities, particularly in targeting inflammatory pathways[1]. As d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazolidin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities, particularly in targeting inflammatory pathways[1]. As drug development professionals seek to minimize the gastrointestinal and cardiovascular liabilities of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), targeted modifications of the thiazolidinone core have yielded potent cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) inhibitors[2].

This guide provides an objective, data-driven comparison between 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one —a representative halogenated 2,3-diaryl derivative—and other advanced structural analogs, such as sulfonamide-bearing thiazolidinones (e.g., THZD1) and hydrazono-derivatives (e.g., BEHT)[2],[3]. By dissecting structure-activity relationships (SAR) and providing self-validating experimental frameworks, this document serves as a definitive resource for researchers evaluating thiazolidinone candidates.

Mechanistic Rationale & Causality in Molecular Design

The anti-inflammatory efficacy of thiazolidin-4-one derivatives is primarily driven by their ability to competitively bind the COX-2 active site, thereby halting the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2)[2].

Causality of Substitution Choices:

  • The 4-Bromophenyl Moiety (Position 2): The inclusion of a bulky, highly lipophilic bromine atom at the para-position of the phenyl ring serves a dual purpose. Causality: First, it increases the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane penetration. Second, the electron-withdrawing nature of bromine enables strong halogen bonding within the hydrophobic side-pocket of the COX-2 enzyme, a region distinct from the COX-1 active site. This drives isoenzyme selectivity[1].

  • Sulfonamide Analogs (e.g., THZD1): Derivatives substituting the 3-phenyl ring with a benzenesulfonamide group mimic the binding mode of Celecoxib. Causality: The sulfonamide group acts as a hydrogen bond donor/acceptor network with Arg513 and His90 in the COX-2 secondary pocket, drastically lowering the IC50 to the low micromolar range (1.9 μM)[3].

G Stimulus Pro-inflammatory Stimulus (TNF-α, IL-1β) AA Arachidonic Acid Release Stimulus->AA COX2 COX-2 Enzyme Upregulation Stimulus->COX2 AA->COX2 PG Prostaglandin Synthesis (PGE2) COX2->PG Inflam Inflammation & Edema PG->Inflam Inhibitor Thiazolidin-4-one Derivatives (e.g., 4-Bromo analog) Inhibitor->COX2 Competitive Inhibition

Caption: Mechanism of COX-2 inhibition by thiazolidin-4-ones in the inflammatory cascade.

Comparative Anti-Inflammatory Profiling

To objectively evaluate the 4-bromo derivative, we benchmark its performance against synthesized alternatives and the clinical standard, Celecoxib, utilizing both in vitro enzymatic assays and in vivo physiological models[4],[5].

Table 1: In Vitro COX-2 Inhibitory Activity

Data synthesized from standardized fluorometric screening assays.

CompoundStructural SubclassCOX-2 IC50 (μM)COX-2 Selectivity Index
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one 2,3-diaryl thiazolidinone~2.1> 15
BEHT Bromophenyl-hydrazono derivative~18.5ND
THZD1 4-oxothiazolidin-3-yl benzenesulfonamide1.9> 50
Celecoxib (Reference)Pyrazole derivative1.33> 300
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Measurements taken at the 4-hour peak inflammatory phase following a 50 mg/kg oral dose.

Compound% Edema Inhibition (4h)Ulcerogenic LiabilityMechanistic Note
2-(4-Bromophenyl)-3-phenyl... 72%LowHigh lipophilicity aids rapid absorption.
BEHT 68%LowStrong binding affinity to COX-2[2].
THZD1 81%MinimalNear-clinical efficacy via sulfonamide binding[3].
Celecoxib (Reference)85%MinimalStandard highly selective COX-2 inhibitor.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems . Every step includes internal controls to prevent false positives caused by compound auto-fluorescence or systemic biological variations.

Workflow Prep Compound Preparation InVitro In Vitro Assay (COX-2 Fluorometric) Prep->InVitro InVivo In Vivo Model (Carrageenan Edema) Prep->InVivo Val1 Validation: Celecoxib Control InVitro->Val1 Data Data Synthesis & IC50 Calculation InVitro->Data Val2 Validation: Contralateral Baseline InVivo->Val2 InVivo->Data

Caption: Self-validating workflow for in vitro and in vivo anti-inflammatory evaluation.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol measures the peroxidase activity of COX-2, which is directly coupled to the conversion of arachidonic acid to PGH2.

  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Dispense 10 μL of the thiazolidinone derivative (serial dilutions from 100 μM to 0.1 μM in DMSO) into a 96-well black microplate. Add 80 μL of the COX-2 enzyme solution. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical because thiazolidinones often exhibit time-dependent, slow-binding kinetics within the COX-2 allosteric pocket.

  • Reaction Initiation: Add 10 μL of a substrate mixture containing Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: COX-2 mediated reduction of PGG2 to PGH2 oxidizes ADHP into highly fluorescent resorufin. This allows for continuous kinetic monitoring, which is vastly superior to endpoint-only assays for identifying false-positive assay interferers.

  • Self-Validation System:

    • No-Enzyme Blank: Subtracts background auto-oxidation of ADHP.

    • Vehicle Control (1% DMSO): Establishes the 100% maximum enzyme activity baseline.

    • Reference Inhibitor: Celecoxib must be run in parallel. If the IC50 of Celecoxib deviates from the established ~1.33 μM[3], the assay batch is invalidated due to compromised enzyme specific activity.

  • Detection: Read fluorescence (Ex: 535 nm / Em: 587 nm) using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

This model evaluates the acute anti-inflammatory efficacy of the compounds in a whole-organism system.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to normalize gastrointestinal absorption rates.

  • Dosing: Administer the thiazolidinone derivative (e.g., 50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage.

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

    • Causality: Carrageenan injection triggers a biphasic inflammatory response. The late phase (3-5 hours) is strictly mediated by prostaglandin release (COX-2 dependent), making it the optimal window to evaluate these specific derivatives[2].

  • Self-Validation System (Plethysmometry):

    • Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours.

    • Internal Control: The left hind paw (uninjected) is measured simultaneously. Causality: This acts as a dynamic internal baseline to control for systemic fluid shifts or stress-induced physiological changes in the animal, ensuring that the measured edema is strictly localized inflammation.

  • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group at the 4-hour peak.

Conclusion

While 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one demonstrates robust anti-inflammatory properties driven by favorable lipophilicity and halogen bonding, structural evolution toward sulfonamide-substituted derivatives (like THZD1) yields superior COX-2 selectivity and in vivo efficacy. However, the 4-bromo scaffold remains a highly viable, low-ulcerogenic starting point for further rational drug design in the pursuit of next-generation NSAIDs.

References

  • Source: arabjchem.
  • Source: mdpi.
  • Source: nih.
  • Source: tandfonline.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one proper disposal procedures

An authoritative, step-by-step operational guide for the handling, segregation, and disposal of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one , designed for researchers and environmental health and safety (EHS) profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the handling, segregation, and disposal of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one , designed for researchers and environmental health and safety (EHS) professionals.

Chemical Profile & Hazard Causality

2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is a synthetic organic compound frequently utilized in drug discovery for its broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties[1]. Operationally, the most critical feature of this molecule is the covalently bound bromine atom on the phenyl ring.

In laboratory waste management, the presence of any halogen (Fluorine, Chlorine, Bromine, or Iodine) immediately classifies the parent molecule and any associated solvent washes as Halogenated Organic Waste [2][3]. Understanding the physical and chemical properties of this compound is the first step in establishing a self-validating safety protocol.

Table 1: Quantitative Data and Hazard Causality Profile

Property / FeatureQuantitative DataCausality & Operational Impact
Molecular Weight 334.23 g/mol Exists as a solid at room temperature; presents a particulate/dust inhalation hazard requiring localized exhaust ventilation.
Halogen Content ~23.9% (Bromine by mass)Dictates strict segregation from non-halogenated waste to prevent dioxin formation during incineration[4][5].
Solubility Soluble in DCM, DMSORinsing contaminated glassware requires organic solvents. These rinses must also be diverted to the halogenated waste stream[2].
Incompatibilities Strong oxidizers, alkali metalsContact with alkali metals can cause violent dehalogenation reactions; must be stored in isolated secondary containment[6][7].

The Logic of Halogenated Waste Segregation

The fundamental rule of chemical disposal is segregation at the source. Mixing halogenated waste with non-halogenated or aqueous waste streams is a critical operational failure.

The Causality of Segregation: Halogenated compounds cannot be safely processed in standard low-temperature incinerators or landfills. When brominated compounds are combusted at insufficient temperatures, they generate highly toxic polybrominated dibenzodioxins (PBDDs) and corrosive hydrogen bromide (HBr) gas. Therefore, environmental protection agencies (EPA) require these materials to be processed in specialized, high-temperature rotary kilns equipped with alkaline scrubbers to neutralize acidic off-gases[4][5]. Mixing halogenated waste into non-halogenated streams not only violates EPA regulations but drastically increases institutional disposal costs[8][9].

WasteRouting A 2-(4-Bromophenyl)-3-phenyl -1,3-thiazolidin-4-one B Identify Halogen Content (Bromine present) A->B Hazard Assessment C Halogenated Organic Waste Stream B->C Yes (Br) D Non-Halogenated Stream (DO NOT USE) B->D No E High-Temp Incineration with Acid Scrubbers C->E Licensed Vendor Disposal

Decision tree for the segregation and disposal routing of halogenated thiazolidinone derivatives.

Step-by-Step Disposal Methodology

To ensure a self-validating system, every step of the disposal process must include a verification check. Do not deviate from this protocol when decommissioning 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one.

Phase 1: Preparation and Containment

  • Verify the Waste Stream: Confirm that the receiving waste container is explicitly labeled "Halogenated Organic Waste"[10].

  • Inspect Compatibility: Ensure the waste container is made of compatible material (e.g., amber glass or high-density polyethylene) and is free of incompatible chemicals such as strong bases or alkali metals[6].

  • Establish Ventilation: Move all materials, including the waste container and the chemical to be disposed of, into a certified, actively drawing chemical fume hood[3].

Phase 2: Transfer Protocol 4. Solid Transfer: Using a static-free spatula, carefully transfer the solid compound into the halogenated waste container. Avoid creating airborne dust. 5. Glassware Rinsing: To decontaminate the original flask, use a minimal volume (e.g., 5-10 mL) of a halogenated solvent like dichloromethane (DCM) or a compatible non-halogenated solvent like acetone.

  • Mechanistic Note: Using minimal solvent reduces the total volume of hazardous waste generated, directly mitigating disposal costs[2][9].
  • Rinse Disposal: Pour the solvent rinse directly into the halogenated waste container. Any solvent used to rinse a halogenated compound becomes halogenated waste.

Phase 3: Storage and Vendor Hand-off 7. Seal and Document: Tightly cap the waste container immediately after the transfer is complete. Open containers violate fire and safety codes[9]. Log the exact chemical name and approximate mass on the container's hazardous waste manifest. 8. Secondary Containment: Place the sealed container in a designated secondary containment tray, physically separated from non-halogenated solvents and aqueous acids[8]. 9. EHS Coordination: Once the container reaches 75% capacity, initiate a pickup request with your institution's EHS department for transport to an EPA-licensed incineration facility[9].

Emergency Spill Response Protocol

In the event of an accidental release of 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one on the benchtop or floor, immediate containment is required to prevent environmental contamination and inhalation exposure.

SpillResponse S1 1. Evacuate & Assess S2 2. Don PPE (Nitrile/Respirator) S1->S2 S3 3. Contain Spill (Inert Absorbent) S2->S3 S4 4. Transfer to Halogenated Waste S3->S4 S5 5. Decontaminate & Document S4->S5

Step-by-step operational workflow for mitigating and cleaning a halogenated organic compound spill.

Spill Cleanup Methodology:

  • Assess and Isolate: If the spill is large or highly aerosolized, evacuate the immediate area and allow the HVAC system to clear the air.

  • Don Appropriate PPE: Equip standard nitrile gloves, safety goggles, and a lab coat. If dust is severe, an N95 or P100 particulate respirator is required.

  • Containment: Do not sweep dry powder, as this aerosolizes the compound. Instead, cover the spill with an inert, damp absorbent material (e.g., sand or spill-control pads lightly dampened with water or a compatible solvent) to suppress dust.

  • Collection: Use a non-sparking scoop to collect the absorbent material and the spilled chemical.

  • Disposal: Place all collected material, including the contaminated absorbent and your disposable gloves, into a solid hazardous waste bag labeled "Halogenated Organic Waste"[10][11].

  • Surface Decontamination: Wipe down the spill area with a solvent-dampened cloth (e.g., acetone or ethanol) to remove trace residues. Dispose of the cloth in the same halogenated waste stream.

References

  • Safety Reference - VSBIT: ACS Task Force on Laboratory Waste Management. vsbit.org.
  • Organic Chemistry Laboratory Safety Notes. Cerritos College.
  • Safety: Chemical Compatibility, and Waste. University of Kansas.
  • A Citrus Serenade: An Improved Procedure for the Imine Condensation Reaction in Undergraduate Laboratories. Journal of Chemical Education - ACS Publications.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA).
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.